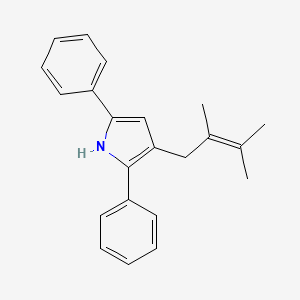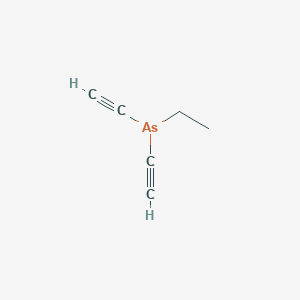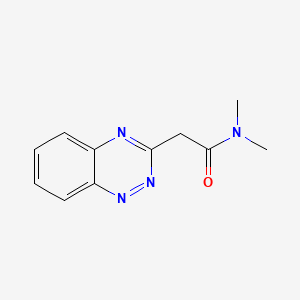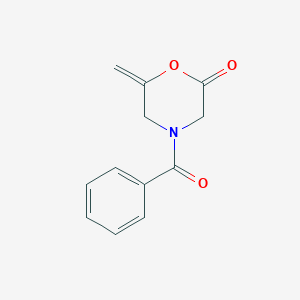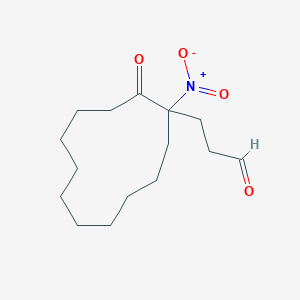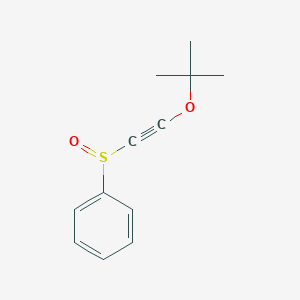
(tert-Butoxyethynesulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Butoxyethynesulfinyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynesulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxyethynesulfinyl)benzene typically involves the reaction of benzene derivatives with tert-butoxyethynesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(tert-Butoxyethynesulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the tert-butoxyethynesulfinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
(tert-Butoxyethynesulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (tert-Butoxyethynesulfinyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butoxyethynesulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved often include electrophilic or nucleophilic attack, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
tert-Butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
(tert-Butoxyethynesulfinyl)benzene is unique due to the presence of the tert-butoxyethynesulfinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications where specific reactivity is required.
Propiedades
Número CAS |
79894-55-6 |
|---|---|
Fórmula molecular |
C12H14O2S |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfinylbenzene |
InChI |
InChI=1S/C12H14O2S/c1-12(2,3)14-9-10-15(13)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
PRDMKTGRFLIPOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC#CS(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


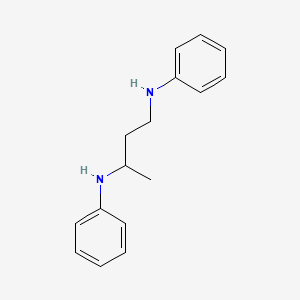

![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)

![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)


